Introduction: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold
Introduction: The Strategic Importance of the 3-Substituted Pyrrolidine Scaffold
An In-Depth Technical Guide to 3-[(3-Fluorophenyl)methyl]pyrrolidine
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1][2][3][4] Its non-planar, saturated five-membered ring structure provides an ideal framework for creating molecules with three-dimensional complexity, which is crucial for achieving high-affinity and selective interactions with biological targets.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow for precise spatial orientation of substituents, profoundly influencing the pharmacological profile of a drug candidate.[1]
This guide focuses on a specific, high-value building block: 3-[(3-Fluorophenyl)methyl]pyrrolidine . The strategic incorporation of a 3-fluorobenzyl moiety onto the pyrrolidine core introduces key features sought after in modern drug development. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate pKa, while the benzyl group provides a vector for exploring critical binding interactions. This compound is identified by the Chemical Abstracts Service (CAS) number 1000198-80-0 .[5][6]
This document provides a comprehensive technical overview of its properties, plausible synthetic strategies, analytical considerations, and its application in the broader context of drug discovery for researchers, chemists, and drug development professionals.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and screening. 3-[(3-Fluorophenyl)methyl]pyrrolidine is a chiral molecule, typically supplied as a racemate unless a specific stereoisomer is synthesized.[5] Its key identifiers and computed properties are summarized below.
Table 1: Core Identifiers and Computed Physicochemical Properties [5]
| Property | Value |
| CAS Number | 1000198-80-0 |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | 3-[(3-fluorophenyl)methyl]pyrrolidine |
| SMILES | C1CNCC1CC2=CC(=CC=C2)F |
| InChI Key | NCVRSFIRKVTHDU-UHFFFAOYSA-N |
| Topological Polar Surface Area | 12 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| XLogP3-AA (Lipophilicity) | 2.2 |
Structural Representation
The two-dimensional structure of the molecule is fundamental to understanding its connectivity and potential for derivatization.
Caption: 2D Chemical Structure of 3-[(3-Fluorophenyl)methyl]pyrrolidine.
Synthesis Methodologies: A Logic-Driven Approach
While a specific, dedicated synthesis for 3-[(3-Fluorophenyl)methyl]pyrrolidine is not detailed in the immediate literature, its structure lends itself to several robust and well-established synthetic strategies for constructing substituted pyrrolidines.[7][8] The choice of method is dictated by factors such as starting material availability, desired stereochemistry, and scalability.
A highly logical and common approach involves the functionalization of a pre-formed pyrrolidine ring, such as one derived from commercially available precursors like methyl pyrrolidine-3-carboxylate.[9]
Plausible Synthetic Workflow: Reductive Amination and Functionalization
A plausible and efficient route would involve the reductive amination of a suitable ketone precursor or alkylation of a pyrrolidine derivative. A conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established chemical principles for reductive amination.
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Reaction Setup: To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE) is added 3-fluorobenzaldehyde (1.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reducing the intermediate iminium ion formed in situ without reducing the aldehyde.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification (N-Boc protected): The crude residue is purified by flash column chromatography on silica gel to yield N-Boc-3-[(3-fluorophenyl)methyl]pyrrolidine.
-
Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM. The mixture is stirred at room temperature for 1-2 hours. Causality: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine, which is essential to prevent side reactions. Its removal under acidic conditions yields the final amine hydrochloride salt.
-
Final Isolation: The solvent is removed under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the desired 3-[(3-fluorophenyl)methyl]pyrrolidine hydrochloride salt. The free base can be obtained by neutralization with a suitable base.
Applications in Research and Drug Development
The pyrrolidine scaffold is a key component in a multitude of biologically active compounds, including alkaloids and synthetic drugs.[3][7] Its derivatives have demonstrated a vast range of pharmacological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties.[2][4]
The title compound, 3-[(3-Fluorophenyl)methyl]pyrrolidine, serves as a critical intermediate or building block in the synthesis of more complex molecules targeting various diseases.
Caption: Role as a building block in discovery pipelines.
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Neurological Disorders: The pyrrolidine moiety is present in numerous compounds investigated for their effects on the central nervous system (CNS).[7] Its ability to be functionalized allows for the synthesis of ligands for various neurotransmitter receptors and transporters.
-
Oncology: Many kinase inhibitors and other anticancer agents incorporate nitrogen-containing heterocycles. The 3D structure of the pyrrolidine ring can be exploited to access unique binding pockets in cancer-related proteins.[1]
-
Antimicrobial Agents: The pyrrolidine core is found in several natural and synthetic compounds with antibacterial and antifungal activity.[2][4]
Analytical Characterization
Confirming the identity and purity of 3-[(3-Fluorophenyl)methyl]pyrrolidine is essential for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for volatile amines. The compound can be analyzed directly or after derivatization with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to improve its chromatographic properties and fragmentation pattern in the mass spectrometer.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile method for non-volatile compounds and for monitoring reaction progress. It provides both retention time and mass-to-charge ratio for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for unambiguous structure elucidation, confirming the connectivity of atoms and the presence of the fluorine substituent.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the secondary amine.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-[(3-Fluorophenyl)methyl]pyrrolidine is associated with the following hazards[5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Handling Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-[(3-Fluorophenyl)methyl]pyrrolidine (CAS No. 1000198-80-0) is a valuable and versatile chemical building block for the drug discovery and development industry. Its structure combines the advantageous three-dimensional geometry of the pyrrolidine ring with the beneficial electronic and pharmacokinetic properties conferred by the fluorophenyl group. A firm grasp of its physicochemical properties, synthetic accessibility, and analytical profile enables researchers to effectively leverage this compound in the creation of novel, biologically active molecules with therapeutic potential.
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